trans-1-Benzyl-4-ethoxycarbonyl-pyrrolidine-3-carboxylic acid

Description

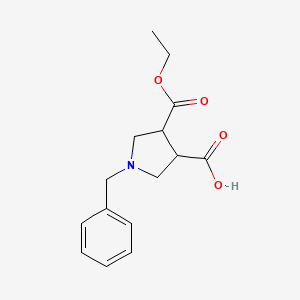

trans-1-Benzyl-4-ethoxycarbonyl-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyl group at position 1, an ethoxycarbonyl (ester) moiety at position 4, and a carboxylic acid group at position 3, all in a trans stereochemical configuration. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18) |

InChI Key |

OBPNUEHVTDHIPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Ethoxycarbonylation: The ethoxycarbonyl group is introduced through an esterification reaction using ethyl chloroformate or similar reagents.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods: Industrial production of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ethoxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid derivatives.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

- Drug Development trans-1-Benzyl-4-ethoxycarbonyl-pyrrolidine-3-carboxylic acid serves as a building block in synthesizing novel pharmaceuticals.

- Organic Chemistry It is used in exploring the reactivity and synthesis of derivatives with potential therapeutic applications.

- Medicinal Chemistry The compound's structural features may enhance biological activity and reactivity in various applications.

- (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid is a key chiral raw material for preparing lapatinib .

Carbamate derivatives

This compound is used in the synthesis of carbamate derivatives :

- Alkoxycarbonylation reagent Di(2-pyridyl) carbonate (DPC) can be used as an efficient, high-yielding, and convenient alkoxycarbonylation reagent for amines . DPC is prepared from commercially available 2-hydroxypyridine and triphosgene in the presence of triethylamine and subsequently reacted with the suitable primary or secondary alcohol (e.g., (+)-menthol) to provide a mixed carbonate .

- Phenylcarbamates preparation Phenyl 4,5-dichloro-6-oxopyridazine-1(6 H)-carboxylate can be exploited to তৈরি phenylcarbamates . Compound is stable in air and organic solvents at high temperatures and is prepared easily from commercially available 4,5-dichloropyridazin-3(2 H)-one in the presence of phenylchloroformate and triethylamine .

Fentanyl-related compounds

The modification of the piperidine ring in fentanyl-related compounds can involve replacement with pyrrolidine rings :

- 3-anilinopyrrolidine derivative The compound was prepared by the nucleophilic replacement of the tosyl- or bromo- groups in compounds such as 3-tosyl-1-phenethylpyrrolidine with aniline to get 3-anilinopyrrolidine derivative . Further acylation with different acid chlorides gave compounds with significant analgesic activity .

- 4-(propanani1ido)perhydroazepines The desired perhydroazepine derivative was prepared via ring homologation of 1-carbethoxy-4-piperidinone with ethyl diazoacetate and boron trifluoride to provide the β-keto ester, which after hydrolysis and decarboxylation in refluxing HCl, followed by carbamoylation with ethyl chloroformate, yielded perhydroazepinone .

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. In catalysis, it may function as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 of the pyrrolidine ring significantly alters physicochemical and biological properties. Key analogs include:

Key Observations :

- Ethoxycarbonyl vs. Methoxycarbonyl : The ethoxy group’s larger size (compared to methoxy) may slow esterase-mediated hydrolysis, extending plasma half-life in biological systems.

- Ethoxycarbonyl vs. Phenyl : The phenyl analog’s lipophilicity makes it more suitable for CNS-targeting applications, whereas the ethoxycarbonyl derivative’s polarity favors renal excretion.

Position 1 Substituent Effects

The benzyl group at position 1 is conserved in most analogs, but substitutions like benzyloxycarbonyl introduce additional functionality:

Key Observations :

Biological Activity

Trans-1-Benzyl-4-ethoxycarbonyl-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative notable for its unique structural features, which include both ethoxycarbonyl and carboxylic acid groups. This compound has garnered attention for its potential biological activities, particularly in the realms of drug development and organic chemistry.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 277.32 g/mol. Its structure is characterized by a pyrrolidine ring substituted with a benzyl group and an ethoxycarbonyl group, which may influence its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyrrolidine core.

- Introduction of the ethoxycarbonyl group.

- Benzyl substitution to yield the final product.

Each step requires precise control over reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, may exhibit anticancer activity. A study highlighted that certain pyrrolidine derivatives showed significant antiproliferative effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells, potentially leading to reduced cell proliferation and increased apoptosis .

Study 1: Antiproliferative Effects

A comparative study evaluated the antiproliferative activity of various pyrrolidine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against human cancer cell lines, outperforming several standard chemotherapeutic agents in terms of potency .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Standard Chemotherapy Drug | 25 | MCF-7 |

| Other Pyrrolidine Derivative | 20 | MCF-7 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for pyrrolidine derivatives, revealing that this compound could induce apoptosis through mitochondrial pathways, as evidenced by increased cytochrome c release and caspase activation in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.